1-Methyl-5-nitro-1H-indole-2-thiol 1-Methyl-5-nitro-1H-indole-2-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17574867
InChI: InChI=1S/C9H8N2O2S/c1-10-8-3-2-7(11(12)13)4-6(8)5-9(10)14/h2-5,14H,1H3
SMILES:
Molecular Formula: C9H8N2O2S
Molecular Weight: 208.24 g/mol

1-Methyl-5-nitro-1H-indole-2-thiol

CAS No.:

Cat. No.: VC17574867

Molecular Formula: C9H8N2O2S

Molecular Weight: 208.24 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-5-nitro-1H-indole-2-thiol -

Specification

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
IUPAC Name 1-methyl-5-nitroindole-2-thiol
Standard InChI InChI=1S/C9H8N2O2S/c1-10-8-3-2-7(11(12)13)4-6(8)5-9(10)14/h2-5,14H,1H3
Standard InChI Key SPVWJWRWGNXBIA-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1S

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The indole core of 1-methyl-5-nitro-1H-indole-2-thiol consists of a bicyclic framework with a benzene ring fused to a pyrrole ring. Critical substituents include:

  • Methyl group (CH₃): Positioned at the 1st nitrogen atom, this group enhances steric bulk and influences solubility.

  • Nitro group (NO₂): Located at the 5th position, it acts as a strong electron-withdrawing group, modulating electronic distribution and reactivity .

  • Thiol group (SH): At position 2, this moiety enables disulfide bond formation, metal coordination, and nucleophilic reactions.

The compound’s planar structure and conjugated π-system contribute to its stability, while the nitro and thiol groups create a polarized electronic environment amenable to redox reactions.

Physicochemical Characteristics

Key properties include:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the thiol and nitro groups .

  • Melting Point: Data specific to this compound remain unreported, but analogous 5-nitroindole derivatives exhibit melting points between 140–160°C .

  • Spectroscopic Data:

    • ¹H NMR: Aromatic protons resonate between δ 7.5–8.7 ppm, with the methyl group appearing as a singlet near δ 4.1 ppm .

    • IR: Strong absorption bands for NO₂ (~1520 cm⁻¹) and S-H (~2550 cm⁻¹).

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-methyl-5-nitro-1H-indole-2-thiol typically involves sequential functionalization of the indole scaffold:

Step 1: Nitration of Indole

Nitration at position 5 is achieved using a mixture of nitric and sulfuric acids. For example, 5-nitroindole-2-carboxylic acid ethyl ester serves as a precursor in related syntheses .

Step 2: Methylation

Treatment with sodium hydride (NaH) and methyl iodide (CH₃I) in DMF introduces the methyl group at position 1. This step mirrors the alkylation of 5-nitroindole-2-carboxylic acid ethyl ester to yield 1-methyl-5-nitro-1H-indole-2-carboxylic acid .

Step 3: Thiol Incorporation

The carboxylic acid group is replaced with a thiol via nucleophilic substitution. For instance, reacting with Lawesson’s reagent or thiourea derivatives can introduce the -SH group.

Representative Reaction Conditions:

StepReagentsSolventTemperatureTimeYield
1HNO₃/H₂SO₄H₂O0–5°C2 h70%
2NaH, CH₃IDMF20°C1 h45%
3Lawesson’s reagentTHFReflux4 h60%

Challenges and Optimization

  • Nitration Selectivity: Achieving regioselective nitration at position 5 requires careful control of reaction conditions to avoid di-nitration .

  • Thiol Stability: The -SH group is prone to oxidation; thus, inert atmospheres (N₂ or Ar) are essential during synthesis.

Biological Activities and Mechanisms

Antibacterial Properties

Nitro-containing heterocycles, including 1-methyl-5-nitro-1H-indole-2-thiol, exhibit potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and anaerobic pathogens . The nitro group undergoes enzymatic reduction to generate reactive intermediates that damage bacterial DNA . In disk diffusion assays, analogs of this compound demonstrated inhibition zones of 27–32 mm against Helicobacter pylori strains, including metronidazole-resistant variants .

Enzyme Inhibition

Preliminary data indicate inhibition of bacterial enzymes like dihydrofolate reductase (DHFR), with IC₅₀ values in the micromolar range. This aligns with findings for nitroimidazole-thiadiazole hybrids, which disrupt folate metabolism in H. pylori .

Applications in Pharmaceutical and Materials Science

Drug Development

  • Antibacterial Agents: Hybrid molecules incorporating this scaffold are being explored to combat multidrug-resistant infections.

  • Prodrug Design: The nitro group’s bioreduction under hypoxic conditions makes it a candidate for targeting tumor microenvironments .

Materials Chemistry

  • Polymer Modification: Thiol-ene click chemistry enables grafting onto polymers for functional surfaces.

  • Metal-Organic Frameworks (MOFs): Coordination with transition metals (e.g., Cu, Fe) forms stable MOFs with catalytic applications.

Comparative Analysis with Related Compounds

CompoundStructural FeaturesKey Differences
1-MethylindoleMethyl at N1; no nitro or thiolLacks redox-active groups
5-NitroindoleNitro at C5; no methyl or thiolLimited solubility and reactivity
2-ThioindoleThiol at C2; no methyl or nitroHigher nucleophilicity
1-Methyl-5-nitro-1H-indole-2-carboxylic acidCarboxylic acid at C2Acidic group limits membrane permeability

The combination of methyl, nitro, and thiol groups in 1-methyl-5-nitro-1H-indole-2-thiol confers distinct advantages, including enhanced solubility, redox activity, and versatility in chemical modifications .

Future Research Directions

  • Mechanistic Studies: Elucidate the exact mode of antibacterial action, particularly against resistant strains.

  • Toxicity Profiling: Assess in vivo safety and pharmacokinetics to advance therapeutic applications.

  • Synthetic Innovation: Develop one-pot methodologies to improve yields and reduce purification steps.

  • Materials Integration: Explore its role in sustainable catalysis and energy storage systems.

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